Cas no 63194-23-0 ((Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester)

(Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester structure
63194-23-0 structure
Nom du produit:(Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester
Numéro CAS:63194-23-0
Le MF:C22H28O8
Mégawatts:420.452927589417
CID:520828

(Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester Propriétés chimiques et physiques

Nom et identifiant

    • 2-Butenoic acid,2-methyl-,(3aS,4S,5R,6R,8Z,10R,11aR)-4-(acetyloxy)-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-ylester, (2Z)-
    • (Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester
    • 2-Butenoicacid, 2-methyl-,4-(acetyloxy)-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-ylester, [3aS-[3aR*,4R*,5S*(Z),6S*,8Z,10S*,11aS*]]-
    • Calein B
    • Cyclodeca[b]furan,2-butenoic acid deriv.
    • CID 90474242
    • Caleine B
    • 2-Butenoic acid, 2-methyl-, (3aS,4S,5R,6R,8Z,10R,11aR)-4-(acetyloxy)-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl ester, (2Z)-
    • Piscine à noyau: 1S/C22H28O8/c1-7-12(3)20(25)30-19-18(28-14(5)23)17-13(4)21(26)29-15(17)10-11(2)8-9-16(24)22(19,6)27/h7-9,11,15,17-19,27H,4,10H2,1-3,5-6H3/b9-8-,12-7-/t11-,15+,17-,18-,19+,22-/m0/s1
    • La clé Inchi: SQSXFUQNHWCTLO-MBWLHKRJSA-N
    • Sourire: O1C(C(=C)[C@@H]2[C@@H]([C@H]([C@](C)(C(C=C[C@H](C)C[C@@H]12)=O)O)OC(/C(=C\C)/C)=O)OC(C)=O)=O |c:10|

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 5
  • Complexité: 823
  • Surface topologique des pôles: 116
  • Le xlogp3: 2.038

(Z)-2-Methyl-2-butenoic acid [(3aS,4S,5R,6R,8Z,10R,11aR)-4-acetoxy-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca[b]furan-5-yl] ester Littérature connexe

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